Tert-butyl (3-cyano-4,5-dimethylthiophen-2-yl)carbamate

Catalog No.
S14033092
CAS No.
M.F
C12H16N2O2S
M. Wt
252.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl (3-cyano-4,5-dimethylthiophen-2-yl)carb...

Product Name

Tert-butyl (3-cyano-4,5-dimethylthiophen-2-yl)carbamate

IUPAC Name

tert-butyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate

Molecular Formula

C12H16N2O2S

Molecular Weight

252.33 g/mol

InChI

InChI=1S/C12H16N2O2S/c1-7-8(2)17-10(9(7)6-13)14-11(15)16-12(3,4)5/h1-5H3,(H,14,15)

InChI Key

JEJIZSRJIFEQFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)OC(C)(C)C)C

Tert-butyl (3-cyano-4,5-dimethylthiophen-2-yl)carbamate is an organic compound classified under thiophenes, which are heterocyclic compounds featuring a sulfur atom within a five-membered ring. This compound is characterized by the presence of a tert-butyl carbamate group, a cyano group, and two methyl groups attached to the thiophene ring. Its molecular formula is C12H16N2O2SC_{12}H_{16}N_{2}O_{2}S, and it has a molecular weight of approximately 252.33 g/mol.

The compound’s structure contributes to its potential utility in various fields, particularly in medicinal chemistry, where it is being investigated for its therapeutic properties. Its unique combination of functional groups allows for diverse chemical modifications, making it a valuable building block in organic synthesis and drug development.

The synthesis of tert-butyl (3-cyano-4,5-dimethylthiophen-2-yl)carbamate typically involves several key reactions:

  • Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a sulfur source to form the thiophene structure.
  • Introduction of Methyl Groups: Methyl groups are introduced through alkylation reactions with methyl halides in the presence of a strong base, facilitating the addition of these groups to specific positions on the thiophene ring.
  • Introduction of the Cyano Group: The cyano group is incorporated via a nucleophilic substitution reaction, utilizing cyanating agents such as sodium cyanide or potassium cyanide.

These reactions highlight the compound's versatility and its potential as a precursor for more complex organic molecules.

In biological contexts, tert-butyl (3-cyano-4,5-dimethylthiophen-2-yl)carbamate has shown promise as a lead compound for developing bioactive molecules. Its structural features allow it to interact with specific biological targets, potentially serving as an enzyme inhibitor or receptor modulator. The mechanism of action typically involves binding to active sites on enzymes or receptors, influenced by the interactions facilitated by its cyano and carbamate groups.

Research indicates that compounds with similar structures may exhibit diverse biological activities, including anti-inflammatory and anticancer properties, although specific studies on this compound are still emerging.

The synthesis methods for tert-butyl (3-cyano-4,5-dimethylthiophen-2-yl)carbamate can be summarized as follows:

  • Paal-Knorr Synthesis: Utilized for creating the thiophene ring.
  • Alkylation Reactions: Methyl groups are added via reactions with methyl halides.
  • Nucleophilic Substitution: The cyano group is introduced using cyanating agents.

These methods reflect established synthetic strategies in organic chemistry that leverage functional group transformations to achieve desired molecular architectures.

Tert-butyl (3-cyano-4,5-dimethylthiophen-2-yl)carbamate has several applications across different fields:

  • Medicinal Chemistry: As a potential drug candidate targeting specific enzymes or receptors.
  • Organic Synthesis: Serving as a building block for more complex molecules.
  • Material Science: Used in producing advanced materials like polymers and electronic components due to its unique structural properties.

Interaction studies focus on how tert-butyl (3-cyano-4,5-dimethylthiophen-2-yl)carbamate interacts with biological systems. These studies typically assess:

  • Binding affinity to enzyme active sites.
  • Modulation of receptor activity.
  • Potential inhibitory effects on specific biochemical pathways.

Research in this area is crucial for understanding the therapeutic potential and safety profile of this compound in drug development.

Tert-butyl (3-cyano-4,5-dimethylthiophen-2-yl)carbamate shares structural similarities with various other compounds that also contain thiophene rings or similar functional groups. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl (3-cyano-7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamateFluoro group and dioxaborolaneEnhanced electronic properties due to fluorine
Tert-butyl N-(3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)carbamateDioxaborinane unitPotential for increased solubility and stability
Tert-butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-fluorobenzo[b]thiophen-2-yl)carbamateSimilar dioxaborinane structureVariations in substituents affect reactivity

The uniqueness of tert-butyl (3-cyano-4,5-dimethylthiophen-2-yl)carbamate lies in its specific arrangement of functional groups and its potential applications in medicinal chemistry compared to other derivatives that may emphasize different properties or functionalities .

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

252.09324893 g/mol

Monoisotopic Mass

252.09324893 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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